Chloropentaammineruthenium(III) chloride

Water oxidation catalysis Molecular electrocatalysis Artificial photosynthesis

Chloropentaammineruthenium(III) chloride, formula [Ru(NH₃)₅Cl]Cl₂ (CAS 18532-87-1, MW 292.58 g/mol), is a ruthenium(III) coordination complex featuring an octahedral Ru(III) centre coordinated by five ammine ligands, one chloro ligand, and two chloride counterions. It appears as a yellow crystalline solid, soluble in water, with a typical ruthenium content of ≥33.5%.

Molecular Formula Cl3H15N5Ru
Molecular Weight 292.6 g/mol
Cat. No. B12059915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloropentaammineruthenium(III) chloride
Molecular FormulaCl3H15N5Ru
Molecular Weight292.6 g/mol
Structural Identifiers
SMILESN.N.N.N.N.Cl[Ru](Cl)Cl
InChIInChI=1S/3ClH.5H3N.Ru/h3*1H;5*1H3;/q;;;;;;;;+3/p-3
InChIKeyHLAVJMYZYQTXAH-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloropentaammineruthenium(III) Chloride – Compound Baseline for Scientific Procurement


Chloropentaammineruthenium(III) chloride, formula [Ru(NH₃)₅Cl]Cl₂ (CAS 18532-87-1, MW 292.58 g/mol), is a ruthenium(III) coordination complex featuring an octahedral Ru(III) centre coordinated by five ammine ligands, one chloro ligand, and two chloride counterions. It appears as a yellow crystalline solid, soluble in water, with a typical ruthenium content of ≥33.5% [1]. The compound is a historically significant member of the pentaammineruthenium(III) family, first characterised spectroscopically by Allen and Senoff [2] and has since been employed as a precursor, catalyst, and electron-transfer probe.

Why Chloropentaammineruthenium(III) Chloride Cannot Be Replaced by Closest In-Class Analogs


Chloropentaammineruthenium(III) occupies a distinct position within the ruthenium ammine complex family that prevents direct substitution by hexaammineruthenium(III), halogenopentaammine analogs, or ruthenium(II) congeners. A single chloro-for-ammine ligand exchange shifts the intrinsic water oxidation catalytic activity by two orders of magnitude [1], alters the redox potential by over 300 mV within the biological electron acceptor window [2], and changes the ligand lability sufficiently to dictate whether the complex grafts spontaneously onto mesoporous silica or requires thermal pre-treatment [3]. These differentiated properties are quantitatively established through head-to-head experimental comparisons and direct kinetic measurements, as detailed below.

Quantitative Differentiation Evidence for Chloropentaammineruthenium(III) Chloride vs. Comparators


Intrinsic Water Oxidation Catalytic Activity (kO₂): [Ru(NH₃)₅Cl]²⁺ Outperforms [Ru(NH₃)₆]³⁺ by 77-Fold

In a direct head-to-head comparison under identical Nafion membrane-immobilised conditions, the intrinsic water oxidation catalytic activity (kO₂) of [Ru(NH₃)₅Cl]²⁺ was 2.7 × 10⁻³ s⁻¹, compared with 3.5 × 10⁻⁵ s⁻¹ for the fully amminated analog [Ru(NH₃)₆]³⁺ [1]. The kO₂ increase upon substitution of a single ammine ligand by a chloro ligand was approximately two orders of magnitude (77-fold), despite nearly identical redox potentials for both complexes in the membrane (E^(III/II): −0.25 V vs. −0.22 V vs. SCE; E^(IV/III): 1.06 V vs. 1.04 V; E^(V/VI): 1.28 V vs. 1.32 V) [1]. The cooperative catalysis distance (rco = 1.21 nm) and critical decomposition distance (rd ≈ 0.82–0.84 nm) were comparable for both complexes, isolating the chloro ligand as the dominant factor responsible for the enhanced intrinsic activity.

Water oxidation catalysis Molecular electrocatalysis Artificial photosynthesis

Spontaneous Monopodal Grafting onto Mesoporous Silica: [Ru(NH₃)₅Cl]²⁺ Requires No Pre-Treatment Unlike [Ru(NH₃)₆]³⁺

In a comparative grafting study on MCM-41 mesoporous silicate sieves, [Ru(NH₃)₅Cl]²⁺ readily underwent monopodal covalent anchoring (M–O–Si bond formation) directly from basic aqueous solution via ion exchange, whereas [Ru(NH₃)₆]³⁺ required a separate dehydration step to achieve substitution of an NH₃ ligand with a surface siloxy group [1]. The chloro ligand in the target compound provides a kinetically labile leaving group that enables direct surface attachment without thermal or vacuum pre-treatment, while the fully amminated analog's stronger Ru–NH₃ bonds necessitate prior aquation/dehydration before grafting can occur.

Heterogeneous catalyst synthesis Mesoporous silica grafting Site-isolated metal centres

Redox Potential Span for Biological Electron Acceptors: Chloropentaammineruthenium(III) Defines the Lower Limit at −42 mV

In a multi-complex screen of ruthenium(III) ammine complexes as electron acceptors for transplasmalemma electron transport in animal cells, three active complexes—hexaammineruthenium(III), pyridine pentaammineruthenium(III), and chloropentaammineruthenium(III)—spanned a redox potential (E′₀) range from +305 mV to −42 mV, with chloropentaammineruthenium(III) occupying the lowest (most reducing) position at −42 mV [1]. This 347 mV span means the chloro complex can access electron acceptor pathways unavailable to the hexaammine analog (+305 mV), which is too oxidising for certain biological reductive processes. All three complexes acted as electron acceptors for NADH dehydrogenase of isolated plasma membranes and stimulated HeLa cell growth in the absence of calf serum [1].

Biological electron transport Plasma membrane redox Cell growth stimulation

Halide Ligand Exchange Kinetics: Chloro Complex Exhibits Intermediate Lability Among Halogenopentaammineruthenium(III) Series

Isotopic ligand-exchange kinetic measurements at 80°C in aqueous solution yielded rate constants of 3.15 × 10⁻⁴ s⁻¹ for the chloro complex, 3.63 × 10⁻⁴ s⁻¹ for the bromo analog, and 1.1 × 10⁻⁴ s⁻¹ for the iodo analog [1]. The chloro complex is approximately 1.15× slower to exchange than the bromo derivative but 2.9× faster than the iodo derivative. This intermediate lability is critical for applications where a balance between complex stability and ligand substitution reactivity is required—e.g., the chloro complex is sufficiently labile to serve as a synthetic precursor for substitution reactions while being more robust than the bromo analog.

Ligand substitution kinetics Isotopic exchange Coordination chemistry

Acid/Base Hydrolysis Selectivity: Base Hydrolysis Rate Exceeds Acid Hydrolysis by >10⁶, a Behaviour Distinct from Rh(III) and Cr(III) Analogs

Kinetic studies of chloropentaammineruthenium(III) hydrolysis revealed a base hydrolysis rate over 10⁶ times faster than acid hydrolysis (k_base/k_acid > 10⁶ at 25°C), with an acid hydrolysis equilibrium constant K_eq = 140 at 25°C, and an activation energy for acid hydrolysis of 23.2 kcal/mol [1]. This enormous base/acid rate ratio is characteristic of an SN1CB dissociative conjugate-base mechanism, distinguishing Ru(III) behaviour from Rh(III) and Cr(III) complexes (which show far smaller base/acid rate differentials) while resembling Co(III) chemistry [1]. The aquopentaammineruthenium(III) product is a relatively strong acid with pK_a = 4.2 ± 0.1 at 25°C.

Hydrolysis kinetics Mechanistic inorganic chemistry Ligand substitution mechanisms

High-Value Application Scenarios for Chloropentaammineruthenium(III) Chloride Where Differentiation Data Drive Procurement Decisions


Electrocatalytic and Photochemical Water Oxidation Catalyst Development

The 77-fold higher intrinsic water oxidation activity (kO₂ = 2.7 × 10⁻³ s⁻¹) of [Ru(NH₃)₅Cl]²⁺ over [Ru(NH₃)₆]³⁺ (kO₂ = 3.5 × 10⁻⁵ s⁻¹), demonstrated in Nafion membrane systems under Ce(IV) oxidant conditions [1], makes this compound the preferred molecular ruthenium ammine catalyst for researchers building artificial photosynthetic devices or investigating cooperative four-electron water oxidation mechanisms. The established cooperative catalysis distance (rco = 1.21 nm) and critical decomposition distance (rd = 0.84 nm) provide quantitative design parameters for optimising catalyst loading in polymer membrane architectures.

Synthesis of Site-Isolated Heterogeneous Catalysts on Mesoporous Silica Supports

The ability of [Ru(NH₃)₅Cl]²⁺ to undergo spontaneous monopodal grafting onto MCM-41 without dehydration pre-treatment, in contrast to [Ru(NH₃)₆]³⁺ which requires a separate dehydration step [1], directly reduces the number of synthetic operations and avoids thermal exposure of the support. This advantage is critical for researchers preparing isolated Ru(III) redox centres on mesoporous silicates for photochemical or catalytic applications where support integrity and site isolation must be preserved.

Biological Electron Transport and Cell Growth Stimulation Studies

With a redox potential (E′₀) at the extreme low end of the active series (−42 mV, vs. +305 mV for the hexaammine analog) [1], chloropentaammineruthenium(III) is uniquely suited among inert ruthenium ammine complexes to act as a relatively reducing exogenous electron acceptor for transplasmalemma electron transport assays. This property has been validated through NADH dehydrogenase activity measurements and HeLa cell growth stimulation experiments in serum-free media, establishing the compound as a calibrated redox probe for plasma membrane oxidoreductase research.

Precursor for Dinitrogen Complex and Ruthenium(II) Derivative Synthesis

[Ru(NH₃)₅Cl]²⁺ is the direct synthetic precursor to [Ru(NH₃)₅(N₂)]²⁺, the historically first transition metal dinitrogen complex, via reduction in the presence of N₂ or azide [1]. The intermediate chloride lability (k_exchange = 3.15 × 10⁻⁴ s⁻¹ at 80°C) [2] combined with the extreme pH-switchable hydrolysis behaviour (k_base/k_acid > 10⁶) [3] offers controlled access to a wide range of substituted pentaammineruthenium derivatives that are inaccessible from the hexaammine or other halogeno starting materials without additional ligand activation steps.

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